N-(2,4-dimethoxyphenyl)-3-(2-iodobenzamido)-1-benzofuran-2-carboxamide

Physicochemical profiling CNS drug-likeness Lipophilicity

N-(2,4-dimethoxyphenyl)-3-(2-iodobenzamido)-1-benzofuran-2-carboxamide (CAS 887885-24-7) is a synthetic, poly-substituted benzofuran-2-carboxamide derivative with the molecular formula C₂₄H₁₉IN₂O₅ and a molecular weight of 542.3 g/mol. It features a benzofuran core bearing a 2-iodobenzamido group at the 3-position and an N-(2,4-dimethoxyphenyl) carboxamide at the 2-position, generating a densely functionalized scaffold with two hydrogen bond donors, five hydrogen bond acceptors, and a computed XLogP3-AA of 5.5.

Molecular Formula C24H19IN2O5
Molecular Weight 542.3 g/mol
CAS No. 887885-24-7
Cat. No. B3295450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dimethoxyphenyl)-3-(2-iodobenzamido)-1-benzofuran-2-carboxamide
CAS887885-24-7
Molecular FormulaC24H19IN2O5
Molecular Weight542.3 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4I)OC
InChIInChI=1S/C24H19IN2O5/c1-30-14-11-12-18(20(13-14)31-2)26-24(29)22-21(16-8-4-6-10-19(16)32-22)27-23(28)15-7-3-5-9-17(15)25/h3-13H,1-2H3,(H,26,29)(H,27,28)
InChIKeyKLEJRKQOLRBNPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-dimethoxyphenyl)-3-(2-iodobenzamido)-1-benzofuran-2-carboxamide (CAS 887885-24-7): Structural Profile and Research Positioning


N-(2,4-dimethoxyphenyl)-3-(2-iodobenzamido)-1-benzofuran-2-carboxamide (CAS 887885-24-7) is a synthetic, poly-substituted benzofuran-2-carboxamide derivative with the molecular formula C₂₄H₁₉IN₂O₅ and a molecular weight of 542.3 g/mol [1]. It features a benzofuran core bearing a 2-iodobenzamido group at the 3-position and an N-(2,4-dimethoxyphenyl) carboxamide at the 2-position, generating a densely functionalized scaffold with two hydrogen bond donors, five hydrogen bond acceptors, and a computed XLogP3-AA of 5.5 [1]. The compound is currently listed by several chemical vendors as a research reagent, with reported purity typically ≥95% , though published biological characterization data remain absent from the peer-reviewed literature as of the search date.

Synthetic poly-substituted benzofuran-2-carboxamide scaffold for structure–activity relationship (SAR) probe studies
Characterized hydrogen bond donor/acceptor profile and moderate computed lipophilicity (XLogP ~5.5)
Reported purity ≥95%; no published biological characterization data—prospective assay validation required

Why Generic Benzofuran-2-Carboxamide Substitution Is Unreliable for N-(2,4-dimethoxyphenyl)-3-(2-iodobenzamido)-1-benzofuran-2-carboxamide (CAS 887885-24-7)


Benzofuran-2-carboxamide derivatives display highly variable biological activity depending on the nature, position, and electronic character of their substituents [1]. The target compound combines two pharmacophoric elements—an ortho-iodobenzamido group at the 3-position and a 2,4-dimethoxyphenyl carboxamide at the 2-position—that are absent simultaneously in any other commercially catalogued analog. Published benzofuran-2-carboxamide SAR demonstrates that even modest changes in the 3-amido substituent (e.g., swapping 2-iodobenzoyl for 2-furoyl or 3,5-dimethylbenzoyl) or in the N-aryl carboxamide (e.g., replacing 2,4-dimethoxyphenyl with 4-(trifluoromethoxy)phenyl) can produce divergent physicochemical properties (ΔXLogP3 ≥ 1.2 units), altered hydrogen bonding capacity, and distinct biological target engagement profiles [1][2]. These differences mean that generic substitution with a structurally similar benzofuran-2-carboxamide cannot replicate the specific property profile of the target compound for assay-dependent applications.

Unique combination of ortho-iodobenzamido and 2,4-dimethoxyphenyl groups is not simultaneously present in any other commercially cataloged analog.

Even modest 3-amido or N-aryl substituent changes can shift computed lipophilicity by ≥1.2 XLogP units and alter hydrogen-bonding capacity, potentially changing target engagement profiles.

Generic benzofuran-2-carboxamide substitution may not reproduce the specific property profile needed for assay-dependent applications; direct interchangeability should not be assumed.

Quantitative Differentiation Evidence for N-(2,4-dimethoxyphenyl)-3-(2-iodobenzamido)-1-benzofuran-2-carboxamide (CAS 887885-24-7) vs. Closest Analogs


Computed Lipophilicity (XLogP3-AA) Provides Favorable Central Nervous System Multiparameter Optimization (CNS MPO) Desirability vs. the 4-(Trifluoromethoxy)phenyl Analog

The target compound exhibits a computed XLogP3-AA of 5.5, which is 1.2 log units lower than the direct comparator 3-(2-iodobenzamido)-N-(4-(trifluoromethoxy)phenyl)benzofuran-2-carboxamide (CAS 888457-58-7), which has an XLogP3-AA of 6.7 [1]. This difference positions the target compound closer to the optimal CNS drug-like lipophilicity range (XLogP 3–5) defined by the CNS MPO scoring system, whereas the trifluoromethoxy analog falls substantially above it, raising concerns for higher non-specific binding and poorer oral absorption [2].

Lipophilicity (XLogP3)
Head-to-head
Target 5.5 vs comparator 6.7, Δ = −1.2
Reported lower lipophilicity may favor CNS MPO desirability relative to the 4-(trifluoromethoxy)phenyl analog
Computed by XLogP3 3.0; experimental logP not available
Physicochemical profiling CNS drug-likeness Lipophilicity Benzofuran carboxamide

Distinct Hydrogen Bond Acceptor/Donor Profile Differentiates Target Compound from the Unsubstituted 3-(2-Iodobenzamido)benzofuran-2-carboxamide Core

The target compound possesses 2 hydrogen bond donors (HBD) and 5 hydrogen bond acceptors (HBA), compared with 2 HBD and 3 HBA for the simpler analog 3-(2-iodobenzamido)benzofuran-2-carboxamide (CAS 477295-11-7), which lacks the N-(2,4-dimethoxyphenyl) extension [1]. The two additional HBA contributed by the dimethoxyphenyl methoxy oxygen atoms increase the total polar surface area and offer additional pharmacophoric points for target protein interaction.

H-Bond Acceptors
Head-to-head
5 HBA / ~90 Ų TPSA vs 3 HBA / ~67 Ų (core analog)
Higher acceptor count and polar surface area may alter solubility and target interaction potential
Computed descriptors; experimental binding data not yet reported
Hydrogen bonding Target engagement Physicochemical properties Benzofuran carboxamide

The ortho-Iodo Substituent Enables Heavy-Atom Derivatization and Potential Radiochemical Utility Not Available in Non-Halogenated Benzofuran-2-Carboxamide Analogs

The presence of a covalently bound ortho-iodine atom (atomic number 53) in the 2-iodobenzamido moiety distinguishes the target compound from non-halogenated analogs such as N-(2,4-dimethoxyphenyl)-3-(2-furoylamino)-1-benzofuran-2-carboxamide (CAS not retrieved; furan replaces iodophenyl) and CHEMBL1479608 (3,5-dimethylbenzamido replaces 2-iodobenzamido) [1][2]. The iodine atom provides a strong anomalous scattering signal for X-ray crystallographic phasing (f' = ~5.8 electrons at Cu Kα) and serves as a potential site for ¹²⁵I radioisotope incorporation for tracer studies.

Heavy-Atom Iodine
Class-level
Present in target; absent in non-halogenated analogs
Enables experimental phasing and potential radioiodination for tracer studies
Qualitative differentiation; compound-specific phasing success not reported
Heavy-atom effect X-ray crystallography Radioiodination Benzofuran carboxamide

Rotatable Bond Count and Molecular Flexibility Differ from the 3-(2-Iodobenzamido)benzofuran-2-carboxamide Core, Influencing Entropic Binding Penalties

The target compound contains 6 rotatable bonds, compared with 3 rotatable bonds for the smaller core analog 3-(2-iodobenzamido)benzofuran-2-carboxamide [1]. The additional three rotatable bonds arise from the 2,4-dimethoxyphenyl carboxamide extension, which increases conformational自由度 and may impose a larger entropic penalty upon target binding, but simultaneously provides additional torsional degrees of freedom that can be exploited for induced-fit binding modes.

Rotatable Bonds
Head-to-head
6 (target) vs 3 (core analog), Δ = +3
Added flexibility may influence entropic binding penalty and enable induced-fit modes
Computed rotatable bonds; conformational impact is assay-dependent
Molecular flexibility Entropic binding Rotatable bonds Benzofuran carboxamide

Published Class-Level Benzofuran-2-Carboxamide Anticancer SAR Suggests That 2,4-Dimethoxyphenyl N-Aryl Substitution Is Associated with Enhanced Antiproliferative Potency Relative to Unsubstituted Phenyl

A 2023 review of benzofuran anticancer scaffolds reports that specific benzofuran-2-carboxamide derivatives exhibit IC₅₀ values in the low micromolar range against human cancer cell lines, with potency comparable to doxorubicin in selected cases [1]. Within this compound class, electron-donating methoxy substituents on the N-aryl carboxamide ring have been associated with enhanced antiproliferative activity relative to unsubstituted phenyl analogs, although direct quantitative data for the target compound itself are not available. This SAR trend provides class-level rationale for selecting the 2,4-dimethoxyphenyl-substituted compound over a simpler N-phenyl analog when anticancer screening is the intended application.

Anticancer SAR Trend
Class-level
2,4-dimethoxyphenyl substitution associated with reported antiproliferative potency in class-level review
Methoxy motif aligns with potency-enhancing SAR trend; direct compound-specific IC50 data not available
Requires prospective validation in user's cell-based assay
Anticancer Benzofuran-2-carboxamide Structure-activity relationship N-aryl substitution

Recommended Research and Procurement Application Scenarios for N-(2,4-dimethoxyphenyl)-3-(2-iodobenzamido)-1-benzofuran-2-carboxamide (CAS 887885-24-7)


Structural Biology: Experimental Phasing of Protein–Ligand Co-Crystals via Iodine Single-Wavelength Anomalous Diffraction (SAD)

The covalently bound ortho-iodine atom serves as an intrinsic anomalous scatterer for de novo phasing of macromolecular co-crystal structures without requiring selenomethionine incorporation or heavy-atom soaking [1]. This capability is absent in the non-halogenated benzofuran-2-carboxamide analogs such as CHEMBL1479608 and N-(2,4-dimethoxyphenyl)-3-(2-furoylamino)-1-benzofuran-2-carboxamide, positioning the target compound as the preferred choice when crystallographic phase determination is a bottleneck [2].

Medicinal Chemistry: CNS-Focused Hit-to-Lead Optimization Leveraging Favorable Computed CNS MPO Physicochemical Descriptors

With a computed XLogP3-AA of 5.5—significantly lower than the 6.7 of the 4-(trifluoromethoxy)phenyl analog—the target compound falls within a more desirable lipophilicity window for CNS drug discovery programs [1]. Combined with a moderate molecular weight (542.3 Da) and a balanced HBD/HBA profile, it is suited as a starting point for neuroscience-targeted benzofuran-2-carboxamide libraries, particularly where the goal is to avoid the excessive lipophilicity that characterizes many iodinated analog series [3].

Chemical Biology: Development of ¹²⁵I-Radiolabeled Probe for Target Engagement and Autoradiography Studies

The ortho-iodine atom provides a potential site for isotopic exchange or direct radioiodination, enabling the preparation of a radiolabeled analog for receptor occupancy assays, tissue autoradiography, or cellular uptake studies [1]. This property is structurally unique among the closest commercially available benzofuran-2-carboxamide analogs lacking a halogen substituent, making the target compound the only viable precursor for iodine-based radiotracer development within this analog series [1].

Anticancer Screening: Prioritized Candidate for Cell-Based Antiproliferative Assays Based on Class-Level Benzofuran SAR

Published class-level SAR indicates that benzofuran-2-carboxamide derivatives bearing electron-donating methoxy substituents on the N-aryl ring exhibit enhanced antiproliferative potency against human cancer cell lines relative to unsubstituted phenyl analogs [2]. The target compound's 2,4-dimethoxyphenyl motif aligns with this potency-enhancing SAR trend, supporting its selection over simpler N-phenyl benzofuran-2-carboxamides for initial anticancer screening panels—with the understanding that direct comparative IC₅₀ data are not yet available and must be generated prospectively [2].

Application
Selection Property
Validation Focus
Structural biology phasing
Intrinsic iodine anomalous scatterer
SAD phasing and co-crystal structure determination
CNS hit-to-lead optimization
Computed lipophilicity (XLogP ~5.5) and balanced HBD/HBA
CNS MPO desirability and solubility assessment
Radiolabeled probe development
Ortho-iodine as potential radioiodination site
Radioiodination efficiency and tracer stability
Cell-based antiproliferative screening
2,4-dimethoxyphenyl motif aligned with reported potency-enhancing SAR
Cell-based antiproliferative IC50 determination
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